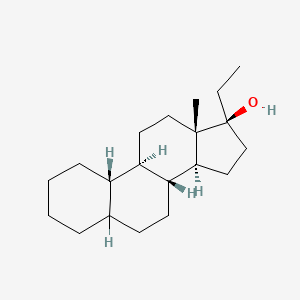

17alpha-Ethylestran-17beta-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68169-60-8 |

|---|---|

Molecular Formula |

C20H34O |

Molecular Weight |

290.5 g/mol |

IUPAC Name |

(8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol |

InChI |

InChI=1S/C20H34O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h14-18,21H,3-13H2,1-2H3/t14?,15-,16+,17+,18-,19-,20-/m0/s1 |

InChI Key |

CVONDWLTBJSSOV-BWAMUERPSA-N |

SMILES |

CCC1(CCC2C1(CCC3C2CCC4C3CCCC4)C)O |

Isomeric SMILES |

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@H]3CCCC4)C)O |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CCC4C3CCCC4)C)O |

Synonyms |

17 alpha-ethylestran-17 beta-ol |

Origin of Product |

United States |

Stereochemical Considerations and Systematic Nomenclature of 17alpha Ethylestran 17beta Ol

Elucidation of Systematic IUPAC Naming Conventions and Structural Representation

This compound is a synthetic estrane (B1239764) steroid. wikipedia.org Its chemical structure is based on the estrane skeleton, a tetracyclic hydrocarbon system. The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is (8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one. nih.gov This name precisely describes the connectivity of the atoms and their spatial orientation.

Another systematic name for this compound is 17α-hydroxy-19-norpregn-4-en-3-one. caymanchem.com It is also commonly referred to as 17α-ethyl-19-nortestosterone. wikipedia.org The name "19-nor" indicates the absence of a methyl group at the C-19 position, a key structural feature distinguishing it from testosterone (B1683101).

The molecular formula for this compound is C20H30O2. nih.govcaymanchem.com Its structure features a ketone group at the C-3 position, a double bond between C-4 and C-5, a hydroxyl group at C-17 in the beta orientation, and an ethyl group at C-17 in the alpha orientation.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one nih.gov |

| Other Systematic Names | 17α-hydroxy-19-norpregn-4-en-3-one caymanchem.com, 17α-ethyl-19-nortestosterone wikipedia.org |

| Common Name | Norethandrolone (B1679909) wikipedia.org |

| CAS Number | 52-78-8 nih.govcaymanchem.com |

| Molecular Formula | C20H30O2 nih.govcaymanchem.com |

| Molecular Weight | 302.5 g/mol nih.gov |

Analysis of Stereoisomerism and Conformational Dynamics within the Estrane Skeleton

The estrane skeleton of this compound contains multiple chiral centers, leading to a specific three-dimensional structure. The IUPAC name specifies the absolute configuration at six of these stereocenters: 8R, 9S, 10R, 13S, 14S, and 17S. nih.gov This precise arrangement is crucial for its biological activity.

The substituents on the estrane skeleton also have defined stereochemistry. The ethyl group at C-17 is in the alpha position (projecting below the plane of the ring system), while the hydroxyl group at C-17 is in the beta position (projecting above the plane). This specific stereochemistry at C-17 is a defining feature of the molecule.

Implications of Chirality for Molecular Recognition and Biological Interactions

The specific chirality of this compound is fundamental to its interaction with biological targets, such as steroid hormone receptors. solubilityofthings.com These receptors are themselves chiral macromolecules, and they exhibit a high degree of stereoselectivity when binding to ligands.

The precise three-dimensional shape of this compound, dictated by its multiple chiral centers, allows it to fit into the ligand-binding pocket of its target receptors in a specific orientation. solubilityofthings.com This "lock and key" or "induced fit" mechanism is a cornerstone of molecular recognition in biological systems. Any change in the stereochemistry at any of the chiral centers would result in a different stereoisomer with a different shape, which would likely not bind as effectively to the receptor, leading to a significant reduction or complete loss of biological activity.

Classical and Contemporary Chemical Synthesis Routes from Precursor Steroids

The primary and most established method for the synthesis of this compound and its analogs begins with a corresponding 17-keto steroid as the precursor. The introduction of the ethyl group at the 17α-position is typically achieved through a two-step process involving ethynylation followed by catalytic hydrogenation.

A common precursor for the synthesis of estranes is estrone (B1671321) or its derivatives. The 17-keto group of the steroid is first reacted with an ethynylating agent. Ethynylmagnesium bromide or lithium acetylide are frequently employed for this purpose. google.com This reaction proceeds via nucleophilic addition to the carbonyl carbon, stereoselectively forming the 17α-ethynyl-17β-hydroxy steroid. The stereoselectivity is governed by the steric hindrance of the C-18 angular methyl group, which directs the attack of the nucleophile to the α-face of the steroid. mdpi.comresearchgate.net

The subsequent step involves the catalytic hydrogenation of the ethynyl (B1212043) group to an ethyl group. google.combeilstein-journals.org This is commonly achieved using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas. google.combeilstein-journals.organu.edu.au This reduction is highly efficient and stereospecific, yielding the desired 17α-ethyl-17β-hydroxy configuration. anu.edu.au

Alternatively, direct alkylation using an ethyl Grignard reagent (ethylmagnesium bromide) can be considered. However, this method can sometimes lead to a mixture of the desired 17α-ethyl product and a reduction product where the 17-keto group is converted to a 17β-hydroxyl group without the addition of the ethyl group. anu.edu.au This is due to hydride transfer from the β-carbon of the Grignard reagent. For bulkier alkyl groups, Grignard reactions have been shown to be effective and stereoselective. mdpi.com

Another contemporary approach for 17α-alkylation involves the samarium-Barbier reaction. This method has been successfully used for introducing various alkyl and benzyl (B1604629) groups at the 17α-position of estradiol (B170435) derivatives. nih.gov

Table 1: Key Reactions in the Classical Synthesis of 17α-Ethylestran-17β-ol

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Ethynylation | Ethynylmagnesium bromide or Lithium acetylide in an appropriate solvent (e.g., THF) | 17-Ketoestrane | 17α-Ethynyl-17β-hydroxyestrane |

| 2 | Hydrogenation | H₂, Palladium on Carbon (Pd/C) in a solvent like methanol (B129727) or ethanol | 17α-Ethynyl-17β-hydroxyestrane | 17α-Ethyl-17β-hydroxyestrane |

Development of Novel Derivatization Strategies for Structural Modification and Mechanistic Probes

The derivatization of this compound and its analogs is crucial for several reasons, including the development of mechanistic probes, the creation of ligands for receptor binding studies, and for analytical purposes.

For creating mechanistic probes, the hydroxyl groups of the steroid are common targets for derivatization. For instance, the 17β-hydroxyl group can be esterified. A patent describes the esterification of 17α-ethynyl-17β-hydroxy steroids using an excess of a carboxylic acid anhydride (B1165640), which could be adapted for the corresponding 17α-ethyl compounds. google.com Such derivatives can be used to study enzyme-substrate interactions or to modulate the pharmacokinetic properties of the compound.

In the context of developing probes for immunoassays or other binding assays, the steroid can be functionalized to allow for conjugation to proteins or other macromolecules. This often involves introducing a linker arm at a position that does not significantly interfere with the binding affinity of the core steroid structure. For example, derivatives of 17α-ethynylestradiol have been synthesized with functional groups on the ethynyl substituent to act as ligands for drug vectors. nih.gov

For analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to increase the volatility and thermal stability of the steroid. The hydroxyl groups are typically converted to trimethylsilyl (B98337) (TMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). fu-berlin.de However, it has been noted that with some steroids bearing a tertiary 17-hydroxyl group, derivatization with reagents like heptafluorobutyric anhydride can lead to a Wagner-Meerwein rearrangement, forming a 17,17-dialkyl-18-nor-13(14)-ene substructure. researchgate.net

Table 2: Examples of Derivatization Strategies for Estrane Analogs

| Purpose | Derivatization Strategy | Reagent Examples | Functional Group Targeted |

| Mechanistic Probes | Esterification | Acetic anhydride, p-toluenesulfonic acid | 17β-hydroxyl |

| Ligand Development | Functionalization of a substituent | Nucleophilic substitution on a propargyl intermediate | 17α-substituent |

| Analytical Detection (GC-MS) | Silylation | BSTFA, MSTFA | 3-hydroxyl, 17β-hydroxyl |

Application of Chemoenzymatic and Biocatalytic Approaches in Stereoselective Synthesis

Chemoenzymatic and biocatalytic methods offer highly selective and environmentally benign alternatives to classical chemical synthesis for the production of steroids and their analogs. acs.orgacs.org These approaches are particularly valuable for achieving high stereoselectivity in reactions such as hydroxylations and reductions. rsc.orggoogle.com

While direct enzymatic alkylation at the C-17 position is not a commonly reported strategy, enzymes play a significant role in the synthesis of precursors and the modification of the steroid scaffold. For instance, ketoreductases (KREDs) or 17β-hydroxysteroid dehydrogenases (17β-HSDs) are widely used for the stereoselective reduction of 17-keto steroids to 17β-hydroxy steroids. researchgate.net In a chemoenzymatic route, a 17-keto precursor could be produced biocatalytically from a more abundant sterol, followed by the chemical introduction of the 17α-ethyl group as described in section 3.1.

Recent advances have demonstrated the power of combining enzymatic steps in a cascade. For example, a single-cell biocatalyst has been engineered to perform both Δ1-dehydrogenation and C17β-carbonyl reduction in a one-pot reaction to produce anabolic steroids. rsc.org

Furthermore, cytochrome P450 monooxygenases are powerful biocatalysts for the regioselective and stereoselective hydroxylation of the steroid nucleus at positions that are difficult to functionalize chemically. rsc.orgmdpi.com This allows for the synthesis of a wide array of steroid analogs with diverse biological activities. An electrochemical system has even been developed to supply electrons to P450 enzymes, making the process more cost-effective by eliminating the need for expensive cofactors like NADPH. nih.gov

Biocatalysis has also been employed for the asymmetric alkylation of α-keto acids through the use of methyltransferases, suggesting potential future avenues for the enzymatic alkylation of steroid precursors, although this has not been specifically demonstrated for the 17-position of steroids. escholarship.org

Table 3: Enzymes Used in Steroid Synthesis and Modification

| Enzyme Class | Reaction Catalyzed | Relevance to 17α-Ethylestran-17β-ol Synthesis |

| Ketoreductases (KREDs) / 17β-HSDs | Stereoselective reduction of ketones to alcohols | Synthesis of 17β-hydroxy precursors; potential for reduction of a 17-keto group in the presence of other functional groups. researchgate.netacs.org |

| Cytochrome P450 Monooxygenases | Regio- and stereoselective hydroxylation | Creation of diverse analogs by modifying the steroid scaffold. rsc.orgmdpi.com |

| Hydrolases (e.g., Lipases) | Regioselective esterification or hydrolysis | Derivatization of hydroxyl groups; avoiding protecting group chemistry. acs.org |

Significance Within Synthetic Steroid Chemistry and Preclinical Biological Research

The significance of 17alpha-Ethylestran-17beta-ol in synthetic steroid chemistry and preclinical research is primarily linked to its identity as an impurity in the anabolic steroid ethylestrenol (B1671647) (17α-ethylestr-4-en-17β-ol). acs.org Its presence in preparations of ethylestrenol has necessitated the development of analytical methods for its detection and characterization, thereby contributing to the broader field of pharmaceutical quality control and impurity profiling. nih.govsynzeal.comvenkatasailifesciences.comsynzeal.com

From a synthetic chemistry perspective, the formation of this compound highlights the potential for side reactions and the formation of closely related structural analogues during the synthesis of 17α-alkylated estranes. The synthesis of 17α-alkylated 19-nortestosterone derivatives typically involves the reaction of an estrone (B1671321) methyl ether with an organometallic reagent (e.g., ethyllithium (B1215237) or ethylmagnesium bromide) followed by a Birch reduction. google.com The precise control of reaction conditions is crucial to minimize the formation of impurities. The characterization of such impurities, including this compound, has been aided by spectroscopic techniques like 13C-NMR spectroscopy, which can be used to assign the configuration at the C-5 position. acs.org

In terms of preclinical biological research, there is a notable lack of studies focusing directly on the biological activities of this compound. Its investigation has been largely confined to its role as a metabolic and synthetic marker. For instance, studies on the metabolism of ethylestrenol have identified various metabolites, but this compound itself is more commonly referenced as a synthetic impurity rather than a significant metabolic product. wikipedia.org The biological activity of its parent compound, ethylestrenol, is characterized by anabolic effects with reduced androgenic activity. biosynth.com It is plausible that this compound would exhibit some degree of anabolic or hormonal activity due to its structural similarity to other 17-alkylated estranes, but this has not been a specific focus of preclinical investigation. The research on structurally related 17α-alkylated steroids indicates that they can possess a range of biological activities, including anabolic, progestogenic, and estrogenic effects, and can also interact with various steroid receptors. wikipedia.org

Overview of Current Academic Research Trajectories for Synthetic Estra E Ne Steroids

Contemporary academic research on synthetic estrane (B1239764) steroids is multifaceted, with several key trajectories aimed at developing novel therapeutic agents and research tools. A significant area of focus is the design and synthesis of estrane derivatives with selective biological activities, targeting specific receptors or enzymes to achieve desired therapeutic outcomes with minimal side effects.

One major research avenue involves the development of potent and selective inhibitors of enzymes involved in steroid biosynthesis, such as steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.govmdpi.commdpi.com By inhibiting these enzymes, researchers aim to control the local production of active estrogens and androgens in hormone-dependent cancers like breast and prostate cancer. nih.gov This has led to the synthesis of numerous estrane-based compounds with modifications designed to enhance their inhibitory potency and selectivity. mdpi.com

Another active area of investigation is the synthesis of steroid-heterocycle hybrids, where a heterocyclic ring is fused or attached to the estrane scaffold. acs.org This approach aims to create novel chemical entities with unique biological profiles, including potential anticancer and cardioprotective effects. acs.org The introduction of heterocyclic moieties can significantly alter the compound's interaction with biological targets.

Furthermore, there is ongoing interest in the synthesis of core-modified estrane derivatives, including those with alterations in the D-ring or changes in the stereochemistry at key positions. nih.gov These modifications can lead to compounds with conformational changes that alter their binding to nuclear estrogen receptors, potentially resulting in selective biological activities distinct from traditional estrogenic effects. nih.gov The use of "click chemistry" has also emerged as a powerful tool for creating novel steroidal dimers with potential antiproliferative properties. nih.gov

The development of new synthetic methodologies, including catalytic and enantiospecific routes, continues to be a driving force in estrane research, enabling more efficient and flexible access to both natural and unnatural steroid analogues. ntnu.no These advanced synthetic strategies facilitate the exploration of a wider range of chemical space and the generation of diverse libraries of compounds for biological screening.

An in-depth analysis of the chemical compound 17alpha-Ethylestran-17beta-ol, also known by its common name Norethandrolone (B1679909), reveals a complex stereochemical structure that is fundamental to its biological function. This article focuses exclusively on the stereochemical considerations and systematic nomenclature of this synthetic estrane steroid.

Advanced Analytical and Bioanalytical Methodologies for 17alpha Ethylestran 17beta Ol Detection and Quantification

High-Resolution Chromatographic Techniques for Separation in Complex Biological and Environmental Matrices

The separation of 17alpha-ethylestran-17beta-ol from intricate biological matrices like urine, plasma, and hair, as well as from environmental samples, is a critical first step in its analysis. capes.gov.br High-resolution chromatographic techniques, primarily gas chromatography (GC) and high-performance liquid chromatography (HPLC), are indispensable for this purpose. mdpi.com

Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a cornerstone in steroid analysis. scielo.brnih.govpsu.edu For a non-polar compound like this compound, GC offers excellent separation efficiency. The choice of the capillary column is crucial, with non-polar columns like those with a 5% phenyl methyl siloxane stationary phase (e.g., HP-5MS) being commonly used for steroid separation. nih.gov The conditions for GC analysis, such as the temperature program and carrier gas flow rate, are optimized to achieve baseline separation from other endogenous and exogenous steroids. For instance, a typical temperature program might involve an initial hold at a lower temperature, followed by a ramp-up to a higher temperature to elute the analytes. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and its more advanced version, UHPLC, offer the advantage of analyzing thermally labile and less volatile compounds without the need for derivatization. csic.es Reversed-phase HPLC is the most common mode for steroid analysis, where a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase (typically a mixture of water with acetonitrile (B52724) or methanol). The separation of isomers, such as 17alpha- and 17beta-epimers of steroids, can be challenging and often requires careful optimization of the mobile phase composition and the use of specific stationary phases. For example, phenyl-hexyl stationary phases have been shown to provide excellent separation of dansylated estradiol (B170435) isomers, a principle that can be applied to other steroid epimers. mdpi.com UHPLC, with its smaller particle size columns, allows for faster analysis times and higher resolution, which is particularly beneficial for complex sample matrices. csic.es

Sample preparation is a critical aspect of chromatographic analysis. For biological fluids, techniques such as liquid-liquid extraction (LLE) with solvents like ethyl acetate (B1210297) or solid-phase extraction (SPE) with cartridges like Oasis HLB are employed to isolate the steroids and remove interfering substances. tandfonline.com For hair analysis, an initial digestion step using a strong base is typically required before extraction. capes.gov.br

Table 1: Exemplary Chromatographic Conditions for Steroid Analysis (Analogous to this compound)

| Technique | Column | Mobile/Carrier Gas | Extraction Method | Matrix | Reference |

|---|---|---|---|---|---|

| GC-MS | HP-5MS (30 m x 0.25 mm x 0.25 µm) | Helium | Liquid-Liquid Extraction (LLE) | Oily formulations | nih.gov |

| GC-MS/MS | Not specified | Not specified | Diphasic dialysis after alkaline digestion | Hair | capes.gov.br |

| LC-MS/MS | Oasis HLB SPE cartridge for cleanup | Not specified | LLE with ethyl acetate | Urine | tandfonline.com |

| UHPLC-HRMS | Not specified | Not specified | Not specified | Biological matrices | csic.es |

| RP-LC-MS/MS | Phenyl-hexyl stationary phase | Acetonitrile/water gradient | LLE with ethyl acetate, followed by dansylation | Serum | mdpi.com |

State-of-the-Art Mass Spectrometric Approaches for Trace Analysis and Metabolite Profiling

Mass spectrometry (MS) is the definitive detection technique for the trace analysis and structural elucidation of this compound and its metabolites due to its high sensitivity and specificity. csic.es

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry is a powerful tool for the unambiguous identification and quantification of target analytes in complex mixtures. researchgate.net In a typical LC-MS/MS or GC-MS/MS experiment, the parent ion of the analyte is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This process, known as selected reaction monitoring (SRM), provides a high degree of selectivity and sensitivity, allowing for detection at very low concentrations (ng/mL or even pg/mL levels). iaea.org For the analysis of steroids, common fragmentation pathways often involve the loss of water and fragmentation of the steroid backbone, providing characteristic product ions for identification. jenabioscience.com

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as time-of-flight (TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This is particularly useful for identifying previously unknown metabolites of this compound. csic.es By comparing the accurate mass of a potential metabolite with the theoretical mass of a predicted biotransformation product (e.g., hydroxylation, glucuronidation), researchers can tentatively identify new metabolic pathways.

Metabolite profiling studies often employ a combination of chromatographic separation and HRMS to obtain a comprehensive overview of all metabolites present in a sample. r-biopharm.com For instance, a study on the biotransformation of dehydrochloromethyltestosterone, another synthetic steroid, utilized HPLC fractionation followed by GC-MS/MS to identify several new long-term metabolites in urine. researchgate.net A similar approach could be applied to investigate the metabolism of this compound.

Table 2: Mass Spectrometric Parameters for Steroid Analysis (Analogous to this compound)

| Technique | Ionization Mode | Key Parameters | Application | Reference |

|---|---|---|---|---|

| GC-MS/MS | Not specified | Ion trap analyzer | Quantification in hair | capes.gov.br |

| LC-MS/MS | Electrospray Ionization (ESI) | Selected Reaction Monitoring (SRM) | Confirmation in urine | tandfonline.com |

| UHPLC-HRMS | Not specified | Accurate mass measurement | Metabolite profiling | csic.esr-biopharm.com |

| GC-MS | Electron Ionization (EI) | Selected Ion Monitoring (SIM) | Quantitative analysis | nih.gov |

Development and Validation of Immunochemical and Other Ligand-Binding Assays for Research Applications

Immunochemical methods, such as enzyme-linked immunosorbent assays (ELISA) and radioimmunoassays (RIA), offer a high-throughput and cost-effective approach for the screening of large numbers of samples for the presence of anabolic steroids. nih.govnih.govr-biopharm.comtandfonline.com These assays are based on the specific binding of an antibody to the target analyte. wikipedia.org

Development of Immunoassays: The development of an immunoassay for this compound would first require the production of specific antibodies. alloytx.com Since steroids are small molecules (haptens), they are not immunogenic on their own. Therefore, this compound would need to be chemically conjugated to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit an immune response in an animal and produce polyclonal or monoclonal antibodies. tandfonline.comrapidnovor.com

Assay Formats:

ELISA: In a competitive ELISA format, a known amount of enzyme-labeled this compound would compete with the unlabeled analyte in the sample for a limited number of antibody binding sites. The amount of bound enzyme, and thus the signal produced, is inversely proportional to the concentration of the analyte in the sample. r-biopharm.comr-biopharm.com

RIA: RIA follows a similar principle to ELISA but uses a radiolabeled version of the steroid (e.g., labeled with tritium (B154650) or iodine-125) as the competitor. tandfonline.comtandfonline.com

Fluorescence Immunoassays: These assays utilize fluorescently labeled steroids or antibodies. jenabioscience.com Fluorescence polarization immunoassay (FPIA), for example, measures the change in the polarization of emitted light when a fluorescently labeled steroid binds to an antibody. acs.orgnih.gov

Validation and Cross-Reactivity: A critical aspect of immunoassay validation is the assessment of cross-reactivity. nih.govnih.gov Due to the structural similarity among steroids, an antibody raised against this compound may also bind to other related steroids. This can lead to false-positive results. Therefore, the specificity of the antibody must be thoroughly characterized by testing its binding to a panel of structurally similar compounds. While this can be a limitation for confirmatory analysis, broad cross-reactivity can be advantageous for screening assays designed to detect a class of compounds. researchgate.netnih.gov

Ligand-Binding Assays: Other ligand-binding assays, such as those utilizing steroid receptors, could also be developed. nih.gov These assays would measure the ability of this compound to bind to its target receptor, providing information on its biological activity.

Table 3: Overview of Immunochemical and Ligand-Binding Assay Principles for Steroid Detection

| Assay Type | Principle | Key Features | Potential Application for this compound |

|---|---|---|---|

| Competitive ELISA | Competition between labeled and unlabeled analyte for antibody binding sites. r-biopharm.comr-biopharm.com | High-throughput, cost-effective, colorimetric or chemiluminescent detection. | Screening in biological fluids. |

| Radioimmunoassay (RIA) | Competition using a radiolabeled analyte. tandfonline.comtandfonline.com | High sensitivity, requires handling of radioactive materials. | Quantitative analysis in research settings. |

| Fluorescence Polarization Immunoassay (FPIA) | Measures change in light polarization upon antibody binding. acs.orgnih.gov | Homogeneous assay format (no separation steps), rapid. | Rapid screening applications. |

| Receptor-Binding Assay | Measures binding of the ligand to its specific biological receptor. nih.gov | Provides information on biological activity. | Functional characterization and screening of new compounds. |

Advancements in Spectroscopic Techniques for Elucidating Molecular Transformations

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are invaluable for the definitive structural elucidation of this compound and its transformation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. For the structural confirmation of this compound, both ¹H NMR and ¹³C NMR are employed.

A key study by Deslauriers and colleagues in 1978 specifically utilized ¹³C NMR spectroscopy to assign the configuration at the C-5 position of this compound, which was identified as an impurity in the anabolic steroid ethylestrenol (B1671647). The chemical shifts of the carbon atoms in the steroid backbone are highly sensitive to the stereochemistry of the molecule. By comparing the ¹³C NMR spectrum of the compound with that of known steroid isomers, the researchers were able to definitively establish its structure.

Modern NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), provide even more detailed structural information by showing correlations between different nuclei within the molecule. These techniques are essential for identifying the structure of novel metabolites, where biotransformations such as hydroxylation or epimerization may have occurred. For example, the precise location of a newly introduced hydroxyl group on the steroid skeleton can be determined by analyzing the long-range correlations in an HMBC spectrum.

The use of lanthanide shift reagents in NMR has also been a valuable tool in steroid analysis. These reagents can induce significant changes in the chemical shifts of nuclei close to a complexation site (such as a hydroxyl group), which can help to resolve overlapping signals and aid in the assignment of the spectrum.

Table 4: Application of Spectroscopic Techniques for Steroid Analysis

| Technique | Information Provided | Specific Application to this compound |

|---|---|---|

| ¹³C NMR | Detailed information on the carbon skeleton and stereochemistry. | Assignment of the C-5 configuration. |

| ¹H NMR | Information on the number, environment, and connectivity of protons. | General structural confirmation. |

| 2D NMR (COSY, HSQC, HMBC) | Correlations between nuclei, aiding in complex structure elucidation. | Identification of metabolites and confirmation of connectivity. |

| NMR with Lanthanide Shift Reagents | Resolution of overlapping signals and aid in spectral assignment. | Facilitating the assignment of carbon chemical shifts. |

Molecular Interactions and Receptor Pharmacology of 17alpha Ethylestran 17beta Ol

Characterization of Binding Affinity and Selectivity Towards Steroid Receptors (e.g., Androgen Receptor, Progesterone (B1679170) Receptor, Estrogen Receptor)

The pharmacological profile of 17alpha-Ethylestran-17beta-ol is defined by its binding affinity and selectivity for various steroid receptors. Like all anabolic-androgenic steroids, its effects are mediated through binding to and activating the androgen receptor (AR). nih.govwikipedia.org The affinity for the AR is a primary determinant of its anabolic and androgenic potential.

While comprehensive, directly comparative binding affinity data for this compound across all steroid receptors is limited in publicly accessible literature, information on related compounds provides context. For instance, its parent compound, nandrolone (B1676933) (19-nortestosterone), exhibits a strong affinity for the androgen receptor and a moderate affinity for the progesterone receptor (PR). wikipedia.org The structural modifications in this compound, specifically the 17α-ethyl group, alter these binding characteristics. unibo.it This alkylation is known to influence receptor-binding dynamics.

Studies on various progestins used in oral contraceptives have shown that these compounds, which are also steroid derivatives, exhibit a spectrum of binding affinities for both the progesterone and androgen receptors. nih.gov This cross-reactivity is a common feature among steroid hormones and their synthetic analogs due to structural similarities in the ligand-binding domains of the receptors. nih.gov For example, the human AR ligand-binding domain shares significant sequence identity (around 50%) with the human progesterone receptor. nih.gov

The estrogen receptor (ER) generally shows low affinity for androgens and their derivatives. wikipedia.org The conversion of some AAS to estrogenic metabolites via the enzyme aromatase can lead to estrogenic effects, but compounds like 19-nortestosterone derivatives are known to be resistant to this process. unibo.itwikipedia.org The binding of this compound to the ER is reported to be very low. wikipedia.org

Interactive Table of Relative Binding Affinities (RBA) for Related Steroids

Note: Direct RBA values for this compound are not consistently available in comparative format. The table below includes data for related compounds to provide context. The RBA is expressed as a percentage relative to a high-affinity reference ligand for each receptor.

| Steroid | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) |

| Nandrolone | 20% | 154–155% | <0.1% |

| Norethisterone | 155–156% | 43–45% | <0.1% |

| Levonorgestrel | 170% | 84–87% | <0.1% |

| Testosterone (B1683101) | 3% | 45–125% | <0.1% |

Data sourced from a comprehensive review of steroid affinities. wikipedia.org

Analysis of Ligand-Receptor Complex Formation, Dissociation Kinetics, and Allosteric Modulation

The formation of a ligand-receptor complex is the initiating step for the biological action of this compound. Upon entering a target cell, the steroid binds to the ligand-binding domain (LBD) of the androgen receptor located in the cytoplasm. unibo.itnih.gov This binding induces a conformational change in the receptor protein. This allosteric change causes the dissociation of heat shock proteins, leading to receptor dimerization and translocation into the nucleus. unibo.itfrontiersin.org Once in the nucleus, the ligand-receptor dimer binds to specific DNA sequences known as hormone response elements (HREs), which initiates the transcription of target genes. unibo.itnih.gov

Allosteric modulation, where the binding of a ligand at one site affects the binding properties of another site, is a key feature of steroid receptor function. frontiersin.org The binding of this compound to the LBD is itself an allosteric event that controls the receptor's interaction with DNA and other coregulatory proteins. frontiersin.org There is also evidence for non-genomic mechanisms of AAS action, which may involve allosteric modulation of other cellular targets like GABAA receptors, though specific data for this compound in this context is limited. nih.gov

In Silico Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating ligand-receptor interactions at an atomic level. biotechmedjournal.com These in silico approaches can predict the binding pose of a ligand within the receptor's binding pocket and assess the stability of the resulting complex.

For steroids like this compound, MD simulations can be used to model the dynamic behavior of the ligand-receptor complex under physiological conditions. scispace.com Such simulations can reveal key amino acid residues that form hydrogen bonds or hydrophobic interactions with the steroid, stabilizing its position in the binding pocket. For example, the 17β-hydroxyl group of steroids is a critical feature, often acting as a hydrogen bond donor or acceptor with residues in the receptor's D-ring binding area. nih.gov The 17α-ethyl group of norethandrolone (B1679909) forces a specific conformation of the steroid's D-ring, which in turn influences receptor-binding dynamics compared to non-alkylated analogs.

While specific MD simulation studies exclusively focused on this compound were not identified in the search, the methodology has been applied broadly to understand AAS interactions with the androgen receptor and to develop quantitative structure-activity relationship (QSAR) models for predicting binding affinity and potential off-target effects. These models help in understanding how modifications to the steroid scaffold, such as the addition of the ethyl group at the C17α position, impact biological activity.

Modulation of Key Steroid Metabolizing Enzymes (e.g., Steroid Sulfatase, Hydroxysteroid Dehydrogenases)

The in vivo activity and concentration of this compound can be influenced by its interaction with steroid-metabolizing enzymes. dntb.gov.ua These enzymes, including steroid sulfatases and various hydroxysteroid dehydrogenases (HSDs), are critical for the synthesis and inactivation of endogenous and synthetic steroids. oncotarget.commdpi.com

Hydroxysteroid dehydrogenases (HSDs) are a large family of enzymes that catalyze the oxidation and reduction of hydroxyl/keto groups on the steroid nucleus. oncotarget.commdpi.com For example, 17β-HSDs are crucial for interconverting less active 17-keto steroids into their more potent 17β-hydroxy counterparts (like testosterone) and vice versa. oncotarget.comresearchgate.net The 17α-alkylation of norethandrolone makes it resistant to oxidation by 17β-HSD, which is a primary reason for its increased metabolic stability and oral bioavailability. unibo.it However, other HSDs, such as 3α-HSD and 3β-HSD, are involved in the metabolism of androgens in various tissues, converting potent androgens like dihydrotestosterone (B1667394) (DHT) into less active metabolites. wikipedia.org

Enzymatic Biotransformations and Metabolic Pathways of 17alpha Ethylestran 17beta Ol

Identification and Structural Characterization of Phase I and Phase II Metabolites

The metabolism of 17alpha-Ethylestran-17beta-ol is characterized by a complex array of reactions, primarily involving hydroxylation, oxidation, and conjugation.

Phase I Metabolism: These reactions introduce or expose functional groups on the steroid nucleus. For this compound, the principal Phase I metabolic processes include:

A-ring reduction: The double bond in the A-ring can be reduced. kegg.jp

Hydroxylation: The addition of hydroxyl (-OH) groups is a major metabolic route. In horses, hydroxylation has been observed at the C16, C20, and C21 positions, leading to the formation of various triols. drugbank.com

Oxidation: The 17β-hydroxyl group can be oxidized. kegg.jp Additionally, the 3-keto group can be oxidized. nih.gov

Phase II Metabolism: Following Phase I modifications, the metabolites often undergo conjugation with endogenous molecules, which significantly increases their water solubility and facilitates excretion. mdpi.com The primary Phase II reactions for this compound metabolites are:

Glucuronidation: This is a major pathway where glucuronic acid is attached to the hydroxyl groups of the metabolites. mdpi.comresearchgate.net This process is catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net

Sulfation: The addition of a sulfate (B86663) group is another key conjugation reaction. mdpi.comresearchgate.net

The table below summarizes some of the identified metabolites of this compound.

| Metabolite | Metabolic Pathway | Species/System | Reference |

| 19-Norpregnane-3,16,17-triols | Hydroxylation | Horse | drugbank.com |

| 19-Norpregnane-3,17,20-triols | Hydroxylation | Horse | drugbank.com |

| 3,17-Dihydroxy-19-norpregnan-21-oic acids | Hydroxylation, Oxidation | Horse | drugbank.com |

| 17alpha-ethyl-5beta-estrane-3alpha,17beta-diol | A-ring reduction | Cattle | kegg.jpeuropa.eu |

| 5α-dihydronorethandrolone | A-ring reduction | General | europa.eu |

| Glucuronide conjugates | Glucuronidation | Canine, Horse | kegg.jpresearchgate.net |

| Sulfate conjugates | Sulfation | General | researchgate.net |

Elucidation of Microbial Transformation Pathways and Metabolite Generation in Fungi and Bacteria

Microorganisms, including fungi and bacteria, are capable of transforming steroids like this compound, often yielding novel metabolites. These biotransformations are of interest for producing new steroid derivatives and for understanding the environmental fate of these compounds.

Fungal Biotransformation: Fungi are known to perform a variety of stereospecific and regiospecific hydroxylation reactions on steroid skeletons. For instance, the fungus Rhizopus stolonifer has been shown to metabolize the related steroid ethylestrenol (B1671647) into oxidative metabolites, including 17alpha-ethyl-17beta-hydroxy-19-norandrost-4-en-3-one, which is norethandrolone (B1679909) itself. drugbank.com This indicates that some fungi can introduce a keto group at the C3 position. Other fungi, such as Cunninghamella species, are also known to be active in steroid metabolism. britannica.com

Bacterial Biotransformation: Intestinal bacteria can metabolize steroids, for example by forming sterols with a 3α-hydroxyl group and cis-linked A and B rings. britannica.com While specific studies on the bacterial transformation of this compound are limited, the general metabolic capabilities of gut microbiota on steroids suggest potential for similar transformations. The alteration of steroid conjugates in urine samples by bacterial activity is a known phenomenon, underscoring the metabolic potential of these microorganisms. unimi.it

Characterization of Enzyme Systems Involved in Biotransformation

The biotransformation of this compound is mediated by several key enzyme systems.

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes is central to Phase I metabolism of a vast array of compounds, including steroids. fu-berlin.de The CYP3A family, in particular, is known to be involved in the hepatic oxidation of androgens. nih.gov For steroids with a 17α-alkyl group, hydroxylation can occur on this side chain, a reaction catalyzed by cytochrome P450 enzymes. nih.gov Specifically, CYP3A4 is a dominant enzyme in human steroid metabolism. fu-berlin.de The induction of male-specific P450 isozymes, such as P4502C11 and P4503A2, has been observed in female rats following administration of the related anabolic steroid oxandrolone. nih.gov

Reductases: 5α-reductase is an important enzyme in steroid metabolism, responsible for the reduction of the A-ring. nih.gov The resulting 5α-reduced metabolite of norethandrolone, 5α-dihydronorethandrolone, has been identified. europa.eu

Transferases: Phase II conjugation reactions are catalyzed by transferase enzymes.

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for glucuronidation. researchgate.net Several UGT isozymes, including UGT2B7, UGT2B15, and UGT2B17, are involved in the glucuronidation of androgens. nih.gov A study on various anabolic steroids showed that UGTs 1A1, 1A3, 1A4, 1A8, 1A9, 1A10, 2B4, 2B7, and 2B15 are capable of glucuronidating steroid metabolites. researchgate.net

Sulfotransferases (SULTs): These enzymes catalyze the process of sulfation. mdpi.com

Comparative Metabolic Studies Across Diverse In Vitro and Non-Human In Vivo Systems

Comparative metabolic studies are essential for understanding species-specific differences in drug metabolism and for extrapolating animal data to humans.

In Vivo Studies:

Equine: In horses, this compound is extensively metabolized into a complex mixture of oxygenated metabolites, including 16-, 20-, and 21-hydroxylated forms. drugbank.com

Canine: In dogs, the primary Phase I metabolic pathways are A-ring reduction and 16α-hydroxylation, followed by extensive Phase II glucuronidation. kegg.jp

Bovine: In cattle, in vitro studies using liver cells and microsomes have shown that ethylestrenol is biotransformed into norethandrolone. drugbank.com A common metabolite for both norethandrolone and ethylestrenol in cattle is 17alpha-ethyl-5beta-estrane-3alpha,17beta-diol. kegg.jpeuropa.eu

In Vitro Studies: In vitro models, such as liver microsomes and hepatocytes, are valuable tools for predicting in vivo metabolic pathways. kegg.jpeuropa.eu Studies with bovine liver microsomes have demonstrated their utility in identifying key metabolites of anabolic steroids. kegg.jpeuropa.eu Comparative in vitro metabolism studies across different species, including humans, are crucial for assessing the relevance of animal toxicology data. labcorp.com The pattern of hydroxylation of cannabinoids, for example, has been shown to vary considerably between different species in vitro, reflecting the variable nature of cytochrome P-450 enzymes. nih.gov

The table below provides a comparative overview of the metabolism of this compound in different systems.

| System | Key Metabolic Pathways | Identified Metabolites | Reference |

| Horse (in vivo) | Hydroxylation (C16, C20, C21) | 19-Norpregnane-3,16,17-triols, 19-Norpregnane-3,17,20-triols, 3,17-Dihydroxy-19-norpregnan-21-oic acids | drugbank.com |

| Canine (in vivo) | A-ring reduction, 16α-hydroxylation, Glucuronidation | Glucuronide conjugates | kegg.jp |

| Cattle (in vitro/in vivo) | A-ring reduction | 17alpha-ethyl-5beta-estrane-3alpha,17beta-diol | kegg.jpeuropa.eu |

Cellular and Subcellular Mechanistic Investigations of 17alpha Ethylestran 17beta Ol in Preclinical Models

Analysis of Global Gene Expression Profiles and Specific Transcriptional Regulation

The primary mechanism of action for anabolic-androgenic steroids involves their function as ligands for the androgen receptor (AR), a type of nuclear receptor that acts as a ligand-activated transcription factor. wikipedia.orgidrblab.netnih.gov Upon binding to androgens, the AR translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription. nih.govfrontiersin.org This interaction can either activate or repress gene expression, leading to the physiological and pharmacological effects of the steroid.

While specific global gene expression profiles for 17alpha-ethylestran-17beta-ol are not available, studies on its parent compound, ethylestrenol (B1671647), have provided insights into its transcriptional regulatory effects. For instance, a study investigating the effects of various chemicals on hepatic gene expression in rats demonstrated that ethylestrenol treatment resulted in significant changes in the expression of a panel of genes predictive of hepatic tumor induction. oup.com This suggests that, like other nongenotoxic hepatocarcinogens, ethylestrenol can alter the transcriptional landscape of liver cells.

Furthermore, ethylestrenol has been shown to interact with estrogen receptors (ER), which could lead to the regulation of estrogen-responsive genes. escholarship.org An in vitro study using a human breast cancer cell line (MCF-7aro) engineered with an estrogen response element (ERE)-luciferase reporter showed that ethylestrenol could induce luciferase activity, indicating an activation of the ER pathway. escholarship.org This activity was inhibited by an ER antagonist, confirming the involvement of the estrogen receptor. escholarship.org

Table 1: Gene Expression Regulation by Related Compounds in Preclinical Models

| Compound | Model System | Key Findings | Reference |

| Ethylestrenol | Rat Liver (in vivo) | Altered expression of a multigene biomarker signature associated with nongenotoxic hepatic tumorigenesis. | oup.com |

| Ethylestrenol | Human Breast Cancer Cells (MCF-7aro) | Induced estrogen receptor-mediated gene expression. | escholarship.org |

| Anabolic-Androgenic Steroids (General) | Various Cell Lines | Modulate the expression of genes involved in protein synthesis, cell cycle control, and signaling pathways via the androgen receptor. | wikipedia.orgnih.gov |

Effects on Cellular Proliferation, Differentiation, and Apoptosis in Defined Cell Lines and Primary Cultures

The influence of anabolic-androgenic steroids on cellular proliferation, differentiation, and apoptosis is a key aspect of their biological activity and is dependent on the cell type and context.

Cellular Proliferation: Anabolic steroids are well-known for their ability to stimulate the formation of muscle cells, leading to an increase in skeletal muscle size. wikipedia.org This is achieved in part by promoting the proliferation and differentiation of muscle progenitor cells. wikipedia.org In the context of cancer, the effects on proliferation can be complex. For example, androgens can stimulate the proliferation of androgen-sensitive prostate cancer cells. idrblab.net Conversely, some studies suggest that certain estrogen receptor β (ERβ) ligands can inhibit the proliferation of prostate cancer cells. nih.gov Given that ethylestrenol can interact with both androgen and estrogen receptors, its net effect on the proliferation of a given cell type would depend on the relative expression and activity of these receptors. A study demonstrated a significant correlation between the estrogenic activity of human serum extracts, which could contain various hormonal compounds, and the proliferation of MCF-7aro breast cancer cells. escholarship.org

Cellular Differentiation: Anabolic steroids can influence cellular differentiation pathways. In addition to promoting the development of muscle cells, they can also impact the differentiation of other cell lineages. wikipedia.org For example, studies have shown that androgens can induce the differentiation of osteoblastic cells in vitro, suggesting a role in bone formation. iastate.edu

Apoptosis: The effect of anabolic-androgenic steroids on apoptosis, or programmed cell death, is also cell-type specific. In some contexts, androgens can have anti-apoptotic effects, contributing to cell survival. In other scenarios, particularly at high concentrations or in specific cell types, they may induce apoptosis. iastate.edu For instance, some plant extracts containing bioactive compounds have been shown to induce apoptosis in cancer cell lines by activating caspase enzymes. plos.org While not directly on the compound , this highlights a potential mechanism for steroid-like molecules.

Table 2: Effects of Related Compounds on Cellular Processes in Preclinical Models

| Cellular Process | Compound/Class | Model System | Observed Effect | Reference |

| Proliferation | Ethylestrenol | Human Breast Cancer Cells (MCF-7aro) | Induced cell proliferation, correlated with estrogenic activity. | escholarship.org |

| Proliferation | Dihydrotestosterone (B1667394) (DHT) | Osteoblastic Mouse Cells, Human Osteoblast Cells | Induced cell proliferation. | iastate.edu |

| Differentiation | Anabolic-Androgenic Steroids | Muscle Progenitor Cells | Promotes differentiation into muscle cells. | wikipedia.org |

| Apoptosis | Certain ERβ ligands | Prostate Cancer Cells | Can increase apoptosis. | nih.gov |

Perturbations in Intracellular Signaling Cascades and Protein Function

The binding of this compound and related compounds to cellular receptors initiates a cascade of intracellular signaling events that ultimately alter protein function and cellular behavior.

The classical genomic pathway involves the androgen receptor, which upon ligand binding, dimerizes and translocates to the nucleus to regulate gene transcription. frontiersin.org This process is modulated by various co-activator and co-repressor proteins that fine-tune the transcriptional activity of the receptor. nih.gov

In addition to this classical pathway, androgens can also elicit rapid, non-genomic effects through signaling pathways originating at the cell membrane. frontiersin.orgnih.gov These can involve the activation of G-protein coupled receptors and the subsequent mobilization of intracellular calcium or the activation of kinase cascades like the mitogen-activated protein kinase (MAPK) pathway. frontiersin.orgnih.govnih.gov For instance, studies have shown that testosterone (B1683101) can trigger rapid intracellular calcium mobilization and ERK phosphorylation in macrophages through membrane-associated androgen receptors. frontiersin.org A study on the lifespan-extending drugs rapamycin, acarbose, and 17α-estradiol found that they share common mechanisms in regulating MAPK pathways involved in intracellular signaling and inflammation. nih.gov

The function of various proteins is also directly affected. Anabolic steroids are known to increase protein synthesis, particularly in skeletal muscle, which is a cornerstone of their anabolic effect. wikipedia.orgspringboks.rugby This is a result of the up-regulation of genes encoding structural proteins like actin and myosin. medscape.com

Influence on Organelle Dynamics and Subcellular Localization of Key Biomolecules

The primary and most well-documented influence on subcellular localization is the translocation of the androgen receptor from the cytoplasm to the nucleus upon ligand binding. wikipedia.orgfrontiersin.org This event is a critical step in the genomic action of anabolic-androgenic steroids. The hormone-receptor complex moves into the nucleus, where it can interact with DNA and other nuclear proteins to modulate gene expression. medscape.com

Information specifically detailing the influence of this compound or ethylestrenol on the dynamics of other organelles such as mitochondria, the endoplasmic reticulum, or the Golgi apparatus is scarce in preclinical research literature. However, given that these steroids can induce significant changes in cellular metabolism and protein synthesis, it is plausible that they would indirectly affect the function and potentially the morphology of these organelles. For example, an increase in protein synthesis would place a higher demand on the endoplasmic reticulum and Golgi for protein folding and transport.

Structure Activity Relationship Sar Studies of 17alpha Ethylestran 17beta Ol Analogs

Correlating Specific Structural Modifications with Alterations in Receptor Binding Affinity and Functional Specificity

The binding affinity and functional specificity of 17alpha-Ethylestran-17beta-ol analogs to steroid receptors, primarily the androgen receptor (AR) and progesterone (B1679170) receptor (PR), are highly dependent on their three-dimensional structure.

The 17β-hydroxyl group is a crucial feature for high-affinity binding to the androgen receptor, as it forms essential hydrogen bonds with amino acid residues N705 and T877 within the receptor's ligand-binding pocket. nih.gov The addition of a small alkyl group, such as an ethyl group, at the 17α position is a key modification that distinguishes compounds like norethandrolone (B1679909) (an unsaturated analog of this compound) from nandrolone (B1676933). wikipedia.org This substitution at the 17α position in 19-nortestosterone derivatives is known to significantly increase progestogenic activity. wikipedia.orgwikipedia.org Norethandrolone possesses strong progestogenic effects, with a potency comparable to that of norethisterone. wikipedia.org Nandrolone itself is also a potent progestogen, binding to the progesterone receptor with approximately 22% of the affinity of progesterone. wikipedia.org

A defining characteristic of the SAR for norethandrolone and related compounds is the effect of 5α-reduction. wikipedia.org In testosterone (B1683101), metabolism by 5α-reductase to 5α-dihydrotestosterone (DHT) results in a ligand with a much higher binding affinity for the AR. nih.govnih.gov In contrast, the 5α-reduced metabolite of norethandrolone, 5α-dihydronorethandrolone, exhibits diminished affinity for the androgen receptor compared to the parent compound. wikipedia.org This metabolic conversion to a weaker androgen is thought to contribute to the favorable dissociation of anabolic and androgenic effects observed with nandrolone-derived steroids. nih.gov

Furthermore, the absence of the C19-methyl group, a characteristic of all 19-nortestosterone derivatives, influences receptor interaction and metabolism, contributing to a reduced androgenic potential compared to testosterone analogs. nih.gov Modifications to the A-ring, such as the 4-en-3-one system present in norethandrolone, are also critical for high-affinity binding to the AR, as the 3-keto group forms hydrogen bonds with residues Q711 and R752. nih.gov

| Compound | Key Structural Features | Impact on Receptor Binding and Specificity |

|---|---|---|

| Nandrolone | 19-nortestosterone; no 17α-alkyl group | Potent AR agonist and potent progestogen (binds PR with ~22% affinity of progesterone). wikipedia.orgnih.gov |

| Norethandrolone | 17α-ethyl group added to nandrolone | AR agonist with greatly increased progestogenic activity compared to nandrolone. wikipedia.orgwikipedia.org |

| 5α-Dihydronorethandrolone | 5α-reduced metabolite of norethandrolone | Shows diminished binding affinity for the AR relative to norethandrolone. wikipedia.org |

| Testosterone | C19-methyl group present; no 17α-alkyl group | Potent AR agonist. nih.gov |

| 5α-Dihydrotestosterone (DHT) | 5α-reduced metabolite of testosterone | Binds to AR with higher affinity than testosterone. nih.govnih.gov |

Impact of Substituents on Enzymatic Biotransformation Rates and Metabolic Stability

Structural modifications to the this compound framework profoundly affect its metabolic fate, influencing its oral bioavailability and half-life.

The single most important modification for metabolic stability is the presence of the 17α-ethyl group. wikipedia.org This substituent sterically hinders the enzymatic oxidation of the adjacent 17β-hydroxyl group by 17β-hydroxysteroid dehydrogenase. nih.gov This blockage of a primary metabolic pathway dramatically reduces first-pass metabolism in the liver, thereby conferring significant oral activity to the compound. mdpi.comnih.govwikipedia.org

Analogs containing a Δ4-double bond, such as norethandrolone, are substrates for other key metabolic enzymes. Aromatase can convert norethandrolone into ethylestradiol, a potent synthetic estrogen, which contributes to its estrogenic effects. wikipedia.orgwikipedia.org The enzyme 5α-reductase can reduce the A-ring to form 5α-dihydronorethandrolone. wikipedia.orgwikipedia.org Unlike in the testosterone family, this transformation leads to a metabolite with weaker androgenic activity. wikipedia.org

Other structural alterations have been explored to further enhance metabolic stability. The introduction of a double bond between the C1 and C2 positions can increase resistance to both 5α-reductase and aromatase, potentially improving the anabolic-to-androgenic ratio. wikipedia.org Additionally, replacing the C2 carbon atom with an oxygen atom, as seen in the related steroid oxandrolone, is a strategy that can improve metabolic stability and reduce hepatotoxicity associated with 17α-alkylated steroids. wikipedia.orgmdpi.com

| Structural Feature | Impact on Biotransformation and Stability |

|---|---|

| 17α-Ethyl Group | Blocks oxidation of 17β-hydroxyl group, conferring oral bioavailability and increased metabolic stability. nih.govwikipedia.org |

| A-ring (4-en-3-one) | Allows for aromatization to potent estrogens (e.g., ethylestradiol) and reduction by 5α-reductase. wikipedia.orgwikipedia.org |

| Absence of C19-Methyl Group | Reduces susceptibility to aromatization compared to testosterone analogs. wikipedia.org |

| C1-C2 Double Bond (in analogs) | Can confer increased metabolic stability against 5α-reductase and aromatase. wikipedia.org |

| 2-Oxa Substitution (in analogs) | Can improve metabolic stability and decrease hepatotoxicity. wikipedia.orgmdpi.com |

Rational Design and Synthesis of Analogs as Mechanistic Probes for Steroid-Receptor Systems

The rational design and synthesis of analogs based on the this compound scaffold serve as a powerful tool for creating mechanistic probes to investigate steroid-receptor systems. These probes are designed with specific properties to explore receptor binding, enzyme function, and structural biology.

One established approach is the development of high-affinity, metabolically stable ligands for receptor studies. For instance, Metribolone (17α-methyl-trenbolone), a potent 17α-alkylated 19-nor steroid analog, was developed and used extensively as a radiolabeled ligand (R1881) for quantifying and characterizing the androgen receptor due to its high affinity and metabolic stability. mdpi.com This principle can be applied to create radiolabeled or fluorescently-tagged versions of 17α-ethylestran-17β-ol analogs to probe AR and PR interactions and dynamics.

Analogs are also synthesized to probe the structural requirements of receptor binding pockets or enzyme active sites. The synthesis of a phenylene-bridged steroidal dimer derived from 17α-ethynyl-5α,10α-estran-17β-ol exemplifies this approach. researchgate.net Such molecules are designed to study the supramolecular interactions, like hydrogen bonding and hydrophobic forces, that direct the crystallization and packing of steroid systems, offering insights into molecular recognition. researchgate.net

Furthermore, analogs can be rationally designed as specific enzyme inhibitors to map active sites. Research on 17α-derivatives of estradiol (B170435) demonstrated that the addition of specific hydrophobic benzyl (B1604629) groups to the 17α-position resulted in potent inhibitors of the enzyme steroid sulfatase. nih.gov This strategy of modifying the 17α-substituent to target a specific enzyme could be employed using the 17α-ethylestran-17β-ol core to develop selective probes for enzymes involved in steroid biotransformation, such as aromatase or 5α-reductase. The synthesis of these specialized probes typically involves multi-step chemical pathways starting from readily available steroid precursors. nih.govbeilstein-journals.org

Environmental Distribution and Biotransformation of 17alpha Ethylestran 17beta Ol

Detection and Quantification in Aquatic and Terrestrial Environmental Matrices

Specific data on the detection and quantification of 17alpha-Ethylestran-17beta-ol in various environmental compartments such as soil, sediment, and water are not extensively documented in publicly available scientific literature. However, the use of this compound in farm animals suggests a likely release into the environment through the excretion of metabolic products in urine and feces, which can then be introduced to soil and aquatic systems via manure application. tandfonline.comnih.gov

The environmental risk assessment (ERA) for pharmaceuticals is a mandatory component for marketing authorization, indicating that such data may exist in regulatory dossiers. europa.eucriver.com The general framework for these assessments includes a phased approach, where detection in the environment triggers further in-depth studies. criver.com For many synthetic steroids used in animal husbandry, livestock waste is considered a primary source of environmental contamination. tandfonline.comnih.gov

Table 1: Potential Environmental Entry Points for this compound

| Source | Description |

| Livestock Excreta | Manure and urine from treated animals containing the parent compound and its metabolites. tandfonline.com |

| Manure Application | Use of contaminated manure as fertilizer leading to soil and subsequent water contamination. nih.gov |

| Wastewater Treatment Plants | Effluents from facilities processing waste from human use, although this is less common now. nih.gov |

| Aquaculture | Direct release into aquatic environments when used in fish farming. nih.gov |

Characterization of Environmental Degradation Pathways (e.g., Photodegradation, Microbial Degradation)

The environmental degradation of this compound is expected to follow pathways similar to other synthetic steroids. Biotransformation is a key process, and it is known that this compound is a prodrug of norethandrolone (B1679909) (17α-ethyl-19-nortestosterone), with metabolism occurring in the body. wikipedia.orgnih.gov This transformation is a critical first step in its environmental fate.

Microbial Degradation: Microbial processes are central to the breakdown of steroids in the environment. nih.gov Studies on other anabolic steroids, such as trenbolone (B1683226) acetate (B1210297), indicate that they can be degraded by soil microorganisms. purdue.edu The degradation rates are influenced by factors like soil type, temperature, and moisture content. purdue.edu For instance, the degradation of trenbolone isomers to the more persistent trendione (B1210584) highlights the complexity of microbial transformations. purdue.edu It is plausible that this compound and its primary metabolite, norethandrolone, are also subject to microbial degradation. Research on the fungus Lentinula edodes has shown its capability to degrade synthetic testosterone (B1683101) and 17α-ethynylestradiol, suggesting that white-rot fungi could play a role in the breakdown of this compound. d-nb.info

Photodegradation: While specific studies on the photodegradation of this compound are scarce, research on other steroids like trenbolone has revealed an interesting phenomenon where the compound can regenerate from its breakdown products in the presence of sunlight, potentially prolonging its environmental presence. sciencedaily.com This suggests that photodegradation pathways are not always a terminal removal process.

Table 2: Potential Degradation Metabolites of this compound

| Parent Compound | Primary Metabolite (in vivo) | Potential Environmental Transformation Products |

| This compound | Norethandrolone wikipedia.orgnih.gov | Further oxidized and hydroxylated derivatives |

Assessment of Environmental Persistence and Potential for Bioaccumulation in Non-Target Organisms

The persistence of synthetic steroids in the environment is a significant concern. Some anabolic steroids have been found to be more stable and persistent than their natural counterparts. tandfonline.com The case of trenbolone, which can regenerate in the environment, underscores that some steroids can persist longer than initially expected. sciencedaily.com

Bioaccumulation: The potential for a chemical to accumulate in the tissues of living organisms is a key aspect of its environmental risk. For this compound (ethylestrenol), an estimated Bioconcentration Factor (BCF) of 3,600 suggests a very high potential for bioconcentration in aquatic organisms. nih.gov This high BCF indicates that the compound is likely to accumulate in fish and other aquatic life, potentially leading to adverse effects in the food chain. The lipophilic nature of steroids generally contributes to their bioaccumulation potential.

Environmental Persistence: Hydrolysis is not expected to be a significant environmental fate process for this compound as it lacks functional groups that are readily hydrolyzed under typical environmental conditions. nih.gov Its persistence will therefore largely be determined by the rates of microbial and photodegradation. Given the persistence of metabolites of other anabolic steroids like trenbolone, it is reasonable to infer that this compound and its metabolites could also exhibit significant environmental persistence. purdue.edusciencedaily.com

Table 3: Summary of Environmental Fate Parameters for this compound

| Parameter | Finding/Estimate | Implication |

| Bioconcentration Factor (BCF) | Estimated at 3,600 nih.gov | Very high potential for bioaccumulation in aquatic organisms. |

| Hydrolysis | Not expected to be a major degradation pathway. nih.gov | Persistence is dependent on biological and light-mediated degradation. |

| Persistence | Inferred to be potentially high based on analogues. sciencedaily.com | May remain in the environment for extended periods, posing a long-term risk. |

Future Directions and Emerging Research Avenues for 17alpha Ethylestran 17beta Ol Research

Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics, Transcriptomics) for Holistic Mechanistic Insights

Future investigations into 17alpha-Ethylestran-17beta-ol would benefit significantly from the application of advanced "omics" technologies. tandfonline.com These approaches offer a holistic view of the molecular changes within a biological system in response to a chemical compound, moving beyond a single target or pathway.

Metabolomics: The parent compound, ethylestrenol (B1671647), is known to be metabolized into norethandrolone (B1679909) and subsequently into other metabolites like 17alpha-ethyl-5beta-estrane-3alpha,17beta-diol. nih.govebi.ac.uk A comprehensive metabolomics study could elucidate the complete metabolic fate of this compound itself. This would involve identifying its downstream metabolites and understanding how its presence might alter endogenous metabolic pathways. Such studies are crucial for identifying potential biomarkers of exposure and for understanding its bioactivity.

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications within cells or tissues exposed to this compound. This could reveal the cellular machinery affected by the compound, providing clues to its mechanism of action. Given that its parent compound, ethylestrenol, has very low affinity for the androgen receptor, proteomics could help identify other protein targets through which it may exert its effects. wikipedia.org

Transcriptomics: By analyzing changes in gene expression (the transcriptome), researchers can identify the genes that are switched on or off in the presence of this compound. This can provide insights into the signaling pathways it modulates and the cellular processes it influences. Integrating transcriptomics data with proteomics and metabolomics data would provide a multi-layered understanding of the compound's biological impact.

The table below summarizes the potential applications of omics technologies in the study of this compound.

| Omics Technology | Research Focus | Potential Insights |

| Metabolomics | Elucidation of metabolic pathways and identification of downstream metabolites. | - Complete metabolic fate of the compound.- Identification of specific biomarkers for exposure.- Understanding of its impact on endogenous metabolic networks. |

| Proteomics | Analysis of changes in protein expression and post-translational modifications. | - Identification of direct protein targets and binding partners.- Revelation of cellular machinery and pathways affected by the compound.- Insights into off-target effects. |

| Transcriptomics | Measurement of changes in gene expression in response to the compound. | - Identification of regulated genes and signaling pathways.- Understanding of the primary cellular response to exposure.- Correlation of gene expression with biological outcomes. |

Development of Novel Biosensors and In Situ Detection Platforms for Environmental and Biological Monitoring

The development of sensitive and specific detection methods is paramount for monitoring the presence of synthetic steroids like this compound in various matrices. While traditional analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are highly effective for steroid analysis, future research should focus on creating more rapid and field-deployable detection platforms. tandfonline.comtandfonline.comnih.govresearchgate.net

Future research in this area could include:

Electrochemical Biosensors: These sensors can be designed to produce an electrical signal upon binding to the target molecule. They offer the potential for high sensitivity, portability, and real-time analysis.

Optical Biosensors: Based on principles such as fluorescence or surface plasmon resonance, these sensors can provide highly specific and quantitative detection of the compound.

In Situ Monitoring Systems: The integration of these novel biosensors into platforms for in situ monitoring would allow for the continuous or semi-continuous measurement of this compound in environmental samples like water or soil, as well as in biological fluids. The Environmental Protection Agency (EPA) has established methods like Method 1698 for the detection of steroids in environmental matrices, which can serve as a foundation for developing new technologies. epa.gov

Exploration of Unconventional Biological Targets and Pathways Beyond Classical Steroid Receptors

While the interaction of steroids with their classical nuclear receptors is well-established, there is a growing body of evidence for non-genomic or rapid actions of steroids mediated by unconventional targets. nih.gov These actions are often initiated at the cell membrane and can involve G protein-coupled receptors (GPCRs) or the modulation of intracellular signaling cascades. nih.gov

Given that the parent compound, ethylestrenol, has a low affinity for the androgen receptor, it is plausible that this compound may also interact with non-classical targets. wikipedia.org Future research should, therefore, explore:

Membrane-Bound Receptors: Investigating the potential binding of this compound to membrane-associated steroid receptors or other GPCRs.

Enzyme Inhibition or Activation: Assessing the compound's ability to modulate the activity of key enzymes involved in steroid metabolism or other cellular processes.

Ion Channel Modulation: Exploring whether this compound can affect the function of various ion channels, which are known to be modulated by some steroids.

The table below outlines potential unconventional targets for this compound.

| Potential Target Class | Examples | Possible Biological Effects |

| Membrane Receptors | G protein-coupled receptors (GPCRs), membrane-associated steroid receptors | Rapid, non-genomic signaling events, modulation of intracellular calcium levels, activation of kinase cascades. |

| Enzymes | Cytochrome P450 enzymes, steroidogenic enzymes | Alteration of endogenous steroid metabolism, modulation of signaling pathways through changes in metabolite concentrations. |

| Ion Channels | GABA-A receptors, NMDA receptors | Modulation of neuronal excitability, potential neuroactive effects. |

Methodological Advancements in Computational Chemistry and In Vitro Modeling for Predictive Research

Computational chemistry and in vitro modeling are powerful tools for predicting the properties and biological activities of chemical compounds, thereby guiding further experimental research. For this compound, these approaches can provide valuable insights.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the biological activity of this compound based on its chemical structure. This can help in prioritizing experimental studies and in understanding the structural features that are important for its activity. nih.gov

Molecular Docking and Simulation: These computational techniques can be used to predict the binding affinity of this compound to various biological targets, including classical and unconventional receptors. This can help in identifying potential molecular targets and in understanding the molecular basis of its interactions.

In Silico Prediction of Metabolism and Toxicity: Computational tools can predict the metabolic fate of the compound and its potential toxicity, which can guide the design of in vivo studies. Programs like PASS (Prediction of Activity Spectra for Substances) have been used to predict the pharmacological profiles of other steroids. nih.gov

Advanced Spectroscopic and Crystallographic Studies: While 13C-NMR spectroscopy has been used for the structural assignment of this compound, further studies using advanced NMR techniques and X-ray crystallography could provide more detailed information about its three-dimensional structure and its interactions with other molecules. uni-freiburg.deacs.orgacs.orgcdnsciencepub.com Recent research has highlighted the importance of the steroid's hydrocarbon backbone in its binding affinity and physicochemical properties, which can be explored through computational and experimental methods. researchgate.net

Q & A

Basic Research Questions

Q. What are the validated synthetic pathways for 17α-Ethylestran-17β-ol, and how can purity be ensured during synthesis?

- Methodology : Synthesis typically involves steroidal backbone modifications, such as alkylation at the 17α position. Techniques like column chromatography (silica gel) and recrystallization (using ethanol/water mixtures) are standard for purification. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Comparative retention times and spectral matches with reference standards (e.g., USP-grade analogs) are critical .

Q. How can researchers distinguish 17α-Ethylestran-17β-ol from structurally similar steroids using spectroscopic methods?

- Methodology : Employ tandem mass spectrometry (LC-MS/MS) to differentiate isotopic patterns and fragmentation pathways. For NMR, focus on characteristic shifts in the 17α-ethyl group (δ ~0.8–1.2 ppm in H NMR) and the 17β-hydroxyl proton (δ ~3.5–4.0 ppm). X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What in vitro assays are suitable for preliminary assessment of 17α-Ethylestran-17β-ol’s androgen receptor (AR) binding affinity?

- Methodology : Competitive binding assays using AR-positive cell lines (e.g., LNCaP) with H-labeled dihydrotestosterone (DHT) as a tracer. Normalize results against DHT (100% binding) and include AR antagonists (e.g., bicalutamide) as negative controls. Data should be analyzed via nonlinear regression (GraphPad Prism) to calculate IC values .

Advanced Research Questions

Q. How should researchers address contradictory data on 17α-Ethylestran-17β-ol’s anabolic-to-androgenic ratio (A:A) across different model systems?